molecular formula C9H12ClNO3 B3292623 3-(2-Aminophenoxy)propanoic acid hydrochloride CAS No. 879-83-4

3-(2-Aminophenoxy)propanoic acid hydrochloride

Cat. No. B3292623
CAS RN: 879-83-4
M. Wt: 217.65 g/mol
InChI Key: VUNHSDDVTMRTHJ-UHFFFAOYSA-N
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Description

3-(2-Aminophenoxy)propanoic acid hydrochloride, also known as AP-3, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

3-(2-Aminophenoxy)propanoic acid hydrochloride acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. By binding to the receptor, 3-(2-Aminophenoxy)propanoic acid hydrochloride prevents the binding of glutamate, a neurotransmitter that plays a key role in synaptic plasticity and memory formation. This inhibition can lead to a reduction in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
3-(2-Aminophenoxy)propanoic acid hydrochloride has been shown to have several biochemical and physiological effects, including a reduction in glutamate-induced excitotoxicity, inhibition of cancer cell growth and proliferation, and potential therapeutic effects in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Aminophenoxy)propanoic acid hydrochloride in lab experiments is its specificity for the NMDA receptor, which allows for targeted inhibition of glutamate activity. However, 3-(2-Aminophenoxy)propanoic acid hydrochloride has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 3-(2-Aminophenoxy)propanoic acid hydrochloride, including the development of new drugs based on its structure, the investigation of its potential therapeutic effects in various neurological disorders, and the exploration of its potential as a tool for studying glutamate receptor function. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-Aminophenoxy)propanoic acid hydrochloride and its potential limitations in lab experiments.

Scientific Research Applications

3-(2-Aminophenoxy)propanoic acid hydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 3-(2-Aminophenoxy)propanoic acid hydrochloride has been shown to inhibit the activity of glutamate receptors, which play a crucial role in synaptic transmission. This inhibition can lead to a reduction in excitotoxicity, a process that can cause neuronal damage and death. In cancer research, 3-(2-Aminophenoxy)propanoic acid hydrochloride has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. In drug development, 3-(2-Aminophenoxy)propanoic acid hydrochloride has been used as a starting point for the development of new drugs that target glutamate receptors.

properties

IUPAC Name

3-(2-aminophenoxy)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-7-3-1-2-4-8(7)13-6-5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNHSDDVTMRTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminophenoxy)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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